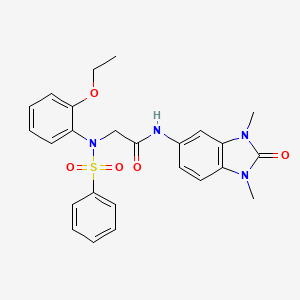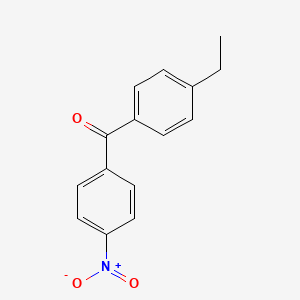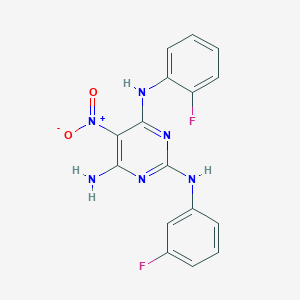![molecular formula C20H23N5O B12484178 5-({[3-(1H-benzimidazol-2-yl)propyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12484178.png)
5-({[3-(1H-benzimidazol-2-yl)propyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-({[3-(1H-1,3-benzodiazol-2-yl)propyl]amino}methyl)-1,3-dimethyl-1,3-benzodiazol-2-one is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[3-(1H-1,3-benzodiazol-2-yl)propyl]amino}methyl)-1,3-dimethyl-1,3-benzodiazol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the propylamino group and subsequent modifications to achieve the final structure. Common reagents used in these reactions include various amines, aldehydes, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-({[3-(1H-1,3-benzodiazol-2-yl)propyl]amino}methyl)-1,3-dimethyl-1,3-benzodiazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature.
Substitution: Various nucleophiles in the presence of catalysts or under specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
5-({[3-(1H-1,3-benzodiazol-2-yl)propyl]amino}methyl)-1,3-dimethyl-1,3-benzodiazol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-({[3-(1H-1,3-benzodiazol-2-yl)propyl]amino}methyl)-1,3-dimethyl-1,3-benzodiazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
Nocodazole: A benzimidazole derivative known for its antineoplastic activity.
Fenbendazole: Another benzimidazole derivative used as an anthelmintic agent.
Uniqueness
5-({[3-(1H-1,3-benzodiazol-2-yl)propyl]amino}methyl)-1,3-dimethyl-1,3-benzodiazol-2-one is unique due to its specific structural modifications, which confer distinct biological activities and potential therapeutic applications. Its combination of benzimidazole cores with propylamino and dimethyl groups makes it a versatile compound for various research and industrial purposes.
Propiedades
Fórmula molecular |
C20H23N5O |
|---|---|
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
5-[[3-(1H-benzimidazol-2-yl)propylamino]methyl]-1,3-dimethylbenzimidazol-2-one |
InChI |
InChI=1S/C20H23N5O/c1-24-17-10-9-14(12-18(17)25(2)20(24)26)13-21-11-5-8-19-22-15-6-3-4-7-16(15)23-19/h3-4,6-7,9-10,12,21H,5,8,11,13H2,1-2H3,(H,22,23) |
Clave InChI |
KAPUBASYBAYVIS-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(C=C2)CNCCCC3=NC4=CC=CC=C4N3)N(C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Morpholin-4-yl)-5-[(naphthalen-1-ylmethyl)(phenylcarbonyl)amino]benzoic acid](/img/structure/B12484100.png)

![N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-2-methylpropan-1-amine](/img/structure/B12484116.png)
![N-cyclohexyl-2-{[N-(4-fluorophenyl)-N-(methylsulfonyl)alanyl]amino}benzamide](/img/structure/B12484122.png)
![4-chloro-N-[2-(propylcarbamoyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12484126.png)
![3-(3-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}propyl)-1H-indole](/img/structure/B12484127.png)

![4-({4-[2-(Tert-butylamino)-2-oxoethoxy]benzyl}amino)-2-chlorobenzoic acid](/img/structure/B12484136.png)
![4-(2-Hydroxy-3-methoxyphenyl)-1,2,4,10-tetrahydroindeno[1,2-b]pyrazolo[4,3-e]pyridine-3,5-dione](/img/structure/B12484144.png)



![1-[3-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)propyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12484166.png)
![Ethyl 5-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12484173.png)
